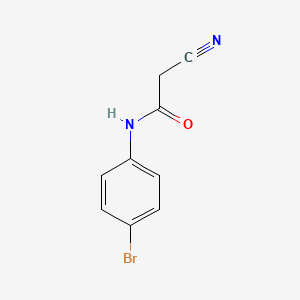
N-(4-bromophenyl)-2-cyanoacetamide
Übersicht
Beschreibung
Synthesis Analysis
There is limited information available on the synthesis of “N-(4-bromophenyl)-2-cyanoacetamide”. A related compound, “N-(4-(4-bromophenyl) thiazol-2-yl)-2-chloroacetamide” has been synthesized and evaluated for antimicrobial activity .
Molecular Structure Analysis
The molecular structure of “N-(4-Bromophenyl)acetamide” is available in the NIST Chemistry WebBook . It has a molecular weight of 214.059. The InChI string is InChI=1S/C8H8BrNO/c1-6(11)10-8-4-2-7(9)3-5-8/h2-5H,1H3,(H,10,11) .
Chemical Reactions Analysis
There is limited information available on the chemical reactions involving “N-(4-bromophenyl)-2-cyanoacetamide”. A related compound, “N-(4-(4-bromophenyl) thiazol-2-yl)-2-chloroacetamide” has been evaluated for antimicrobial activity .
Physical And Chemical Properties Analysis
The physical and chemical properties of “N-(4-Bromophenyl)acetamide” are available in the NIST Chemistry WebBook . It has a molecular weight of 214.059. The InChI string is InChI=1S/C8H8BrNO/c1-6(11)10-8-4-2-7(9)3-5-8/h2-5H,1H3,(H,10,11) .
Wissenschaftliche Forschungsanwendungen
1. Anti-Bacterial Activities
- Application Summary: This compound has been synthesized and used in the study of anti-bacterial activities against clinically isolated drug-resistant bacteria A. baumannii, K. pneumoniae, E. cloacae, and S. aureus .
- Methods of Application: The compound was synthesized by the reaction of furan-2-carbonyl chloride and 4-bromoaniline in the presence of Et3N . The carboxamide was then arylated using triphenylphosphine palladium as a catalyst and K3PO4 as a base .
- Results: The compound was found to be the most effective activity against these bacteria, particularly NDM-positive bacteria A. baumannii, as compared to various commercially available drugs .
2. Antimicrobial and Antibiofilm Actions
- Application Summary: The compound has been synthesized and tested for antimicrobial action against bacterial and fungal strains, for antioxidant activity, and for toxicity on freshwater cladoceran Daphnia magna Straus .
- Methods of Application: The compound was synthesized and characterized through elemental analysis, MS, NMR, UV/VIS, and FTIR spectroscopic techniques . Their purities were verified by reversed-phase HPLC .
- Results: The results of antimicrobial activity, antioxidant effect, and toxicity assays, as well as of in silico analysis revealed a promising potential of the compound for developing novel antimicrobial agents to fight Gram-positive pathogens .
3. Antimicrobial and Anticancer Drug Resistance
- Application Summary: The compound has been synthesized and studied for its pharmacological activities against antimicrobial and anticancer drug resistance by pathogens and cancerous cells .
- Methods of Application: The molecular structures of the synthesized derivatives were confirmed by their respective spectroscopic data .
- Results: The results of the study are not explicitly mentioned in the source .
4. Antimicrobial and Antiproliferative Agents
- Application Summary: This compound has been synthesized and studied for its pharmacological activities against antimicrobial and anticancer drug resistance by pathogens and cancerous cells .
- Methods of Application: The molecular structures of the synthesized derivatives were confirmed by their physicochemical properties and spectroanalytical data .
- Results: The antimicrobial activity results revealed that compounds d1, d2, and d3 have promising antimicrobial activity. Anticancer screening results indicated that compounds d6 and d7 were found to be the most active ones against breast cancer cell line .
5. Antimicrobial Agents Against Gram-positive Pathogens
- Application Summary: The compound has been synthesized and tested for antimicrobial action against bacterial and fungal strains, for antioxidant activity, and for toxicity on freshwater cladoceran Daphnia magna Straus .
- Methods of Application: The compound was synthesized and characterized through elemental analysis, MS, NMR, UV/VIS, and FTIR spectroscopic techniques . Their purities were verified by reversed-phase HPLC .
- Results: The results of antimicrobial activity, antioxidant effect, and toxicity assays, as well as of in silico analysis revealed a promising potential of the compound for developing novel antimicrobial agents to fight Gram-positive pathogens .
6. Synthesis of Copolymers
- Application Summary: The compound has been used in the synthesis of copolymers with glycidyl methacrylate (GMA) .
- Methods of Application: The copolymers were synthesized in 1,4-dioxane solution at 70 ± 1 °C using 2,20 -azobisisobutyronitrile (AIBN) as an initiator with different monomer-to-monomer ratios in the feed .
- Results: The results of the study are not explicitly mentioned in the source .
4. Antimicrobial and Antiproliferative Agents
- Application Summary: This compound has been synthesized and studied for its pharmacological activities against antimicrobial and anticancer drug resistance by pathogens and cancerous cells .
- Methods of Application: The molecular structures of the synthesized derivatives were confirmed by their physicochemical properties and spectroanalytical data .
- Results: The antimicrobial activity results revealed that compounds d1, d2, and d3 have promising antimicrobial activity. Anticancer screening results indicated that compounds d6 and d7 were found to be the most active ones against breast cancer cell line .
5. Antimicrobial Agents Against Gram-positive Pathogens
- Application Summary: The compound has been synthesized and tested for antimicrobial action against bacterial and fungal strains, for antioxidant activity, and for toxicity on freshwater cladoceran Daphnia magna Straus .
- Methods of Application: The compound was synthesized and characterized through elemental analysis, MS, NMR, UV/VIS, and FTIR spectroscopic techniques . Their purities were verified by reversed-phase HPLC .
- Results: The results of antimicrobial activity, antioxidant effect, and toxicity assays, as well as of in silico analysis revealed a promising potential of the compound for developing novel antimicrobial agents to fight Gram-positive pathogens .
6. Synthesis of Copolymers
- Application Summary: The compound has been used in the synthesis of copolymers with glycidyl methacrylate (GMA) .
- Methods of Application: The copolymers were synthesized in 1,4-dioxane solution at 70 ± 1 °C using 2,20 -azobisisobutyronitrile (AIBN) as an initiator with different monomer-to-monomer ratios in the feed .
- Results: The results of the study are not explicitly mentioned in the source .
Safety And Hazards
Eigenschaften
IUPAC Name |
N-(4-bromophenyl)-2-cyanoacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2O/c10-7-1-3-8(4-2-7)12-9(13)5-6-11/h1-4H,5H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRUFTJOJESSNQC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CC#N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10351171 | |
| Record name | N-(4-bromophenyl)-2-cyanoacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10351171 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-bromophenyl)-2-cyanoacetamide | |
CAS RN |
24522-26-7 | |
| Record name | N-(4-bromophenyl)-2-cyanoacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10351171 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Benzene, 1-propyl-4-(4'-propyl[1,1'-bicyclohexyl]-4-yl)-](/img/structure/B1593847.png)
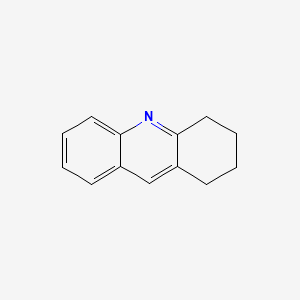
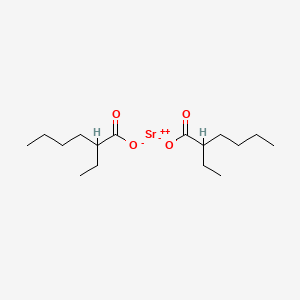
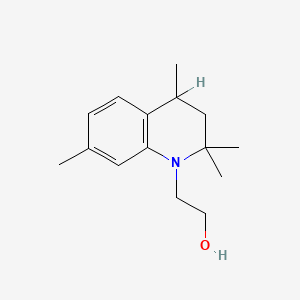
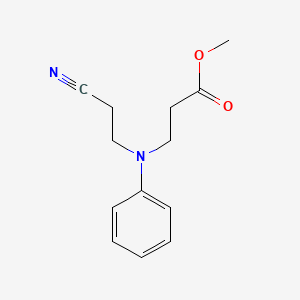
![2,7-Naphthalenedisulfonic acid, 5-(acetylamino)-4-hydroxy-3-[(3-phosphonophenyl)azo]-, disodium salt](/img/structure/B1593858.png)
![Tricyclo[5.2.1.02,6]dec-3-en-8-yl pivalate](/img/structure/B1593860.png)
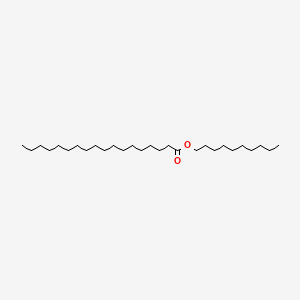
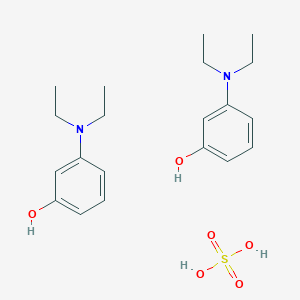
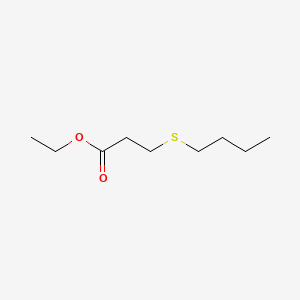
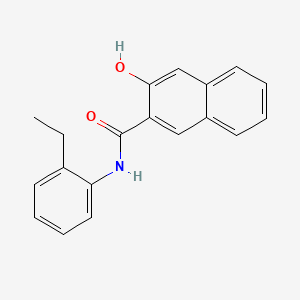
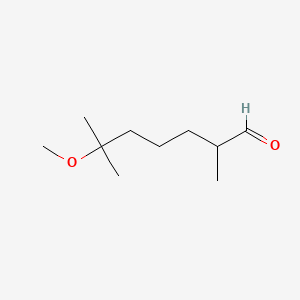
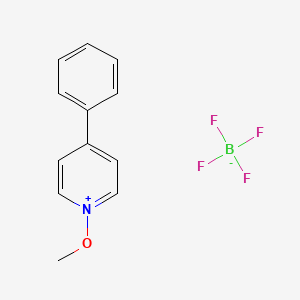
![1-Naphthalenesulfonamide, 5-(dimethylamino)-N-[3-(triethoxysilyl)propyl]-](/img/structure/B1593870.png)